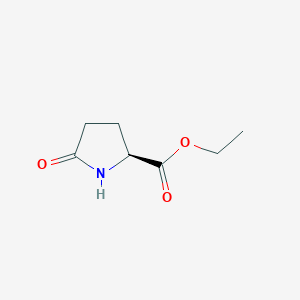

Ethyl 5-oxo-L-prolinate

Description

Significance as a Biochemical Reagent and Organic Compound for Life Science Research

As a biochemical reagent, L-Pyroglutamic acid ethyl ester serves as a valuable tool in life science research. medchemexpress.commedchemexpress.cn It is utilized as a biological material and organic compound in a variety of research applications. medchemexpress.commedchemexpress.cn Its parent compound, L-pyroglutamic acid, is known to be involved in the synthesis of peptides and has been observed to be part of the N-terminus of certain antibodies. chemicalbook.com Research has also delved into the molecular interactions of L-pyroglutamic acid, for instance, its ability to interact with human sour taste receptors, suggesting its role in taste perception. nih.gov

Role in Medicinal Chemistry Research

The applications of pyroglutamic acid and its derivatives extend significantly into medicinal chemistry. While research on the D-enantiomer, D-Pyroglutamic acid ethyl ester, highlights its use as an intermediate in peptide synthesis and its potential in drug delivery systems due to improved solubility and ability to cross biological barriers, the broader family of pyroglutamic acid analogues showcases diverse biological activities. For instance, a series of L-pyroglutamic acid analogues have demonstrated notable antifungal activity against Phytophthora infestans. nih.gov Some of these compounds also exhibited anti-inflammatory and neuritogenic activities in cellular models. nih.gov Furthermore, L-pyroglutamic acid derivatives are key intermediates in the synthesis of various pharmaceuticals, including treatments for cancer. chemrxiv.orggoogle.com

Importance as a Chiral Building Block and Asymmetric Precursor in Organic Synthesis

L-Pyroglutamic acid ethyl ester is a highly valued chiral building block in asymmetric synthesis. researchgate.net Its inherent chirality, derived from the natural amino acid L-glutamic acid, makes it an excellent starting material for the enantioselective synthesis of complex molecules. researchgate.netacs.org Organic chemists utilize it to construct specific stereoisomers of various compounds, which is crucial in the development of pharmaceuticals where stereochemistry often dictates biological activity. google.comnih.gov The synthesis of various substituted pyrrolidines and other heterocyclic compounds often employs L-pyroglutamic acid and its esters as a foundational chiral scaffold. acs.orgorgsyn.org The process often involves the esterification of L-pyroglutamic acid to its ethyl ester to facilitate further chemical modifications. chemrxiv.orgechemi.com

Interactive Data Tables

Chemical Properties of L-Pyroglutamic Acid Ethyl Ester

| Property | Value | Reference |

| CAS Number | 7149-65-7 | medchemexpress.comglpbio.com |

| Molecular Formula | C₇H₁₁NO₃ | medchemexpress.com |

| Molecular Weight | 157.17 g/mol | medchemexpress.com |

| Appearance | White to off-white solid-liquid mixture or low melting solid | echemi.commedchemexpress.com |

| Melting Point | 49-50 °C | cas.org |

| Boiling Point | 140-145 °C at 1 Torr | echemi.comcas.org |

| Purity (GC) | 99.89% | medchemexpress.com |

Research Applications of L-Pyroglutamic Acid Derivatives

| Research Area | Application/Finding | Compound(s) | Reference |

| Antifungal Activity | Significant activity against Phytophthora infestans. | L-pyroglutamic acid esters (2d and 2j) | nih.gov |

| Anti-inflammatory Activity | Inhibition of LPS-induced NO production in BV-2 microglial cells. | L-pyroglutamic acid analogues (2e, 2g, and 4d) | nih.gov |

| Neuritogenic Activity | Activity in NGF-induced PC-12 cells. | L-pyroglutamic acid analogues (2e, 2g, and 4d) | nih.gov |

| Cancer Research | Intermediate in the synthesis of L-γ-methyleneglutamic acid amides with anticancer activity. | L-pyroglutamic acid ethyl ester | chemrxiv.org |

| Peptide Synthesis | Intermediate for creating complex, bioactive peptides. | D-Pyroglutamic acid ethyl ester | |

| Drug Delivery | Potential to improve penetration of the blood-brain barrier. | D-Pyroglutamic acid ethyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJOOVQLTTVTJY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303392 | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-65-7 | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PS59ES316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of L Pyroglutamic Acid Ethyl Ester

Esterification and Cyclization Approaches

The synthesis of L-Pyroglutamic acid ethyl ester is commonly achieved through methods involving the parent amino acid, L-glutamic acid. These approaches typically involve an initial cyclization followed by esterification, or variations of acid-catalyzed procedures.

Synthesis from L-Glutamic Acid via Cyclodehydration and Esterification

A primary route to obtaining L-Pyroglutamic acid and its esters begins with L-glutamic acid. google.com This process involves the intramolecular cyclization of L-glutamic acid through dehydration, which forms the lactam ring of pyroglutamic acid. google.comthieme-connect.de One method involves heating L-glutamic acid to high temperatures, such as 220-290°C, to induce cyclodehydration, with the reaction proceeding at a sustained temperature of 130-180°C. google.com The resulting crude pyroglutamic acid is then purified. google.com

Following the formation of pyroglutamic acid, an esterification reaction with absolute ethanol (B145695) is carried out in the presence of a catalyst to yield the ethyl ester. google.com An alternative and refined method places L-glutamic acid directly into an ethanol system with a dehydration catalyst like concentrated sulfuric acid. google.com This mixture is heated to a lower temperature range of 88 to 100°C. google.com This method has the advantage of preventing racemization due to the milder conditions and allows for the direct filtration of unreacted L-glutamic acid, which is insoluble in ethanol. google.com This process can achieve high purity levels of over 99.5% and yields exceeding 85%. google.com

Acid-Catalyzed Esterification Procedures

Acid catalysis is a cornerstone in the synthesis of L-Pyroglutamic acid ethyl ester. In the direct conversion from L-glutamic acid in an ethanol medium, concentrated sulfuric acid serves as a potent catalyst that accelerates the dehydration and esterification reactions. google.com The kinetics of the acid-catalyzed cyclization of glutamic acid have been a subject of detailed study. thieme-connect.de

Beyond direct synthesis, acid catalysis is also employed in transesterification reactions. For instance, an ion exchange resin, such as Amberlyst IR120H, can function as a chemical catalyst to convert an intermediate alkyl ester of pyroglutamic acid into other esters, like dodecyl pyroglutamate (B8496135). nih.gov In a comparative study, this resin-catalyzed reaction yielded 69% of dodecyl pyroglutamate from a methyl ester intermediate. nih.govresearchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green chemistry alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Lipases are particularly prominent in the esterification of pyroglutamic acid derivatives.

Lipase-Catalyzed Esterification Using Ethyl Pyroglutamate as an Intermediate

L-Pyroglutamic acid ethyl ester serves as a valuable intermediate in biocatalytic processes, primarily due to its enhanced solubility in organic solvents compared to free pyroglutamic acid. researchgate.netcirad.fr This improved solubility facilitates higher reaction yields and better kinetics in subsequent enzymatic transformations. researchgate.net

In one strategy, L-pyroglutamic acid ethyl ester is used in a lipase-catalyzed alcoholysis reaction to produce various fatty acid esters. researchgate.net Research has shown that using Candida antarctica lipase (B570770) B (CALB) is highly effective. nih.gov Optimized conditions for this reaction include using a 10% (w/w) concentration of CALB in acetonitrile (B52724) as the solvent, with a five-fold molar excess of the fatty alcohol. researchgate.netcirad.fr Under these conditions, the synthesis of octyl, decyl, and dodecyl pyroglutamate esters achieved satisfactory yields between 65% and 70% within 24 hours. researchgate.netcirad.fr A direct comparison between biocatalysis and chemical catalysis for the synthesis of dodecyl pyroglutamate from a methyl ester intermediate found that CALB provided a higher molar yield (79%) compared to the Amberlyst IR120H resin (69%). nih.govresearchgate.net

Table 1: Comparison of Catalysts in the Synthesis of Dodecyl Pyroglutamate

| Catalyst | Substrate | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B | Pyroglutamic acid methyl ester | 79% | 6 h | nih.govresearchgate.net |

| Amberlyst IR120H Resin | Pyroglutamic acid methyl ester | 69% | 6 h | nih.govresearchgate.net |

Enantioselective Enzymatic Reactions Involving Pyroglutamic Derivatives

While enzymatic reactions are a key focus, significant research into the enantioselective synthesis of pyroglutamic acid derivatives has centered on organocatalysis and metal catalysis to achieve high stereocontrol. These methods allow for the creation of specific stereoisomers, which is crucial for biological applications.

One approach utilizes a chiral cyclopropenimine catalyst for the Michael addition of amino ester imines to acrylate (B77674) acceptors, which can then be lactamized to form pyroglutamates. beilstein-journals.org This method has been shown to produce a variety of α-substituted pyroglutamate derivatives with high enantioselectivities, up to 94% ee. beilstein-journals.orgd-nb.info Another strategy employs chiral pyridoxal (B1214274), a vitamin B6 derivative, as a carbonyl catalyst. nih.gov This system facilitates the direct asymmetric conjugate addition of glycinate (B8599266) to α,β-unsaturated esters, followed by in situ lactamization to yield chiral pyroglutamic acid esters with enantiomeric excesses ranging from 81% to 97%. nih.gov Furthermore, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of pyroglutamic acid esters, allowing access to all four possible stereoisomers from a single set of starting materials by selecting the appropriate catalyst enantiomer and alkene geometry. rsc.org

Table 2: Enantioselective Synthesis of Pyroglutamate Derivatives Using Various Catalysts

| Catalytic System | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Cyclopropenimine | Michael Addition / Lactamization | Up to 94% | beilstein-journals.orgd-nb.info |

| Chiral Pyridoxal | Conjugate Addition / Lactamization | 81-97% | nih.gov |

| Silver / Chiral Ligand | Conjugate Addition / Lactamization | High diastereo- and enantioselectivity | rsc.org |

N-Protection Strategies and Derivatives Synthesis

The nitrogen atom of the pyroglutamate lactam is part of an amide group and is generally difficult to acylate. thieme-connect.de However, N-protection is often employed to enhance solubility and as a key step in the synthesis of more complex derivatives without significant racemization. thieme-connect.deresearchgate.net

The introduction of protecting groups such as tert-butoxycarbonyl (t-Boc) and benzyloxycarbonyl (Z) is a common strategy. researchgate.net A convenient method for N-protection involves using di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) to install the t-Boc group onto L-pyroglutamic acid esters. researchgate.net This approach has been used to prepare various N-protected derivatives in high yields. researchgate.net For instance, the synthesis of N-Boc-L-pyroglutamic acid ethyl ester can be achieved in high yield using this method. researchgate.net The classical method for preparing N-benzyloxycarbonyl-L-pyroglutamic acid involves the ring cyclization of benzyloxycarbonyl-L-glutamic acid. researchgate.net N-protected pyroglutamic acid esters are important substrates for synthesizing non-proteinogenic amino acids and other natural products. researchgate.net The N-Boc protected ethyl ester, for example, is a versatile intermediate that can undergo regioselective ring-opening with various nucleophiles to create ω-amide or ω-thioester derivatives of glutamic acid while preserving the original chirality. capes.gov.br

Table 3: Synthesis of N-Protected L-Pyroglutamic Acid Esters

| N-Protecting Group Reagent | Ester | Base/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Methyl ester | DMAP, Triethylamine | 95% | researchgate.net |

| Di-tert-butyl dicarbonate | Ethyl ester | DMAP, Triethylamine | 92% | researchgate.net |

| Benzyl Chloroformate | Methyl ester | DMAP, Triethylamine | 90% | researchgate.net |

| Benzyl Chloroformate | Ethyl ester | DMAP, Triethylamine | 88% | researchgate.net |

Synthesis of N-Protected L-Pyroglutamic Acid Ethyl Esters (e.g., Boc-protection)

The protection of the nitrogen atom within the pyroglutamate ring is a critical step for many synthetic applications, preventing unwanted side reactions and enabling controlled functionalization at other positions of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

A prevalent method for the synthesis of N-Boc-L-pyroglutamic acid ethyl ester involves the direct acylation of L-pyroglutamic acid ethyl ester. nih.govresearchgate.net This is often achieved by reacting the ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.net For instance, the N-acylation of tert-butyl pyroglutamate with Boc₂O in acetonitrile with catalytic amounts of DMAP yields di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. researchgate.net Another approach involves the use of molar equivalents of di-tert-butyl dicarbonate, DMAP, and triethylamine in THF for the nitrogen protection of lactams. researchgate.net

Alternatively, N-protected pyroglutamic acid derivatives can be synthesized through the cyclization of N-protected glutamic acid. thieme-connect.de For example, Boc-pGlu-OH can be prepared from Boc-protected glutamic acid anhydride (B1165640) with dicyclohexylamine (B1670486) (DCHA) to catalyze the cyclization. thieme-connect.de While direct N-protection of pyroglutamic acid esters can sometimes be challenging and prone to racemization, methods have been developed to mitigate these issues. researchgate.net For example, using lithium hexamethyldisilazide (LiHMDS) in THF at low temperatures has been reported for the direct introduction of Boc and other protecting groups, although this method can be complex for large-scale synthesis. researchgate.net

The synthesis of N-Boc-L-pyroglutamic acid ethyl ester is a key step in the preparation of various biologically active molecules. For example, it serves as an intermediate in the synthesis of L-γ-methyleneglutamic acid amides, which have shown potential as anticancer agents. nih.gov

Table 1: Methods for the Synthesis of N-Boc-L-pyroglutamic Acid Ethyl Ester

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| L-Pyroglutamic acid ethyl ester | Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), Triethylamine | THF | N-Boc-L-pyroglutamic acid ethyl ester | - | researchgate.net |

| L-Pyroglutamic acid | tert-Butyl acetate | Acid catalyst | tert-Butyl pyroglutamate | - | researchgate.net |

| tert-Butyl pyroglutamate | Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP) | Acetonitrile | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | - | researchgate.net |

| L-Pyroglutamic acid ethyl ester | Lithium hexamethyldisilazide (LiHMDS), Di-tert-butyl dicarbonate (Boc₂O) | THF, -78°C | N-Boc-L-pyroglutamic acid ethyl ester | - | researchgate.net |

| L-glutamic acid | Ethanol, Sulfuric acid | Room Temperature | L-Pyroglutamic acid ethyl ester | 60% | nih.gov |

| L-Pyroglutamic acid ethyl ester | Di-tert-butyl dicarbonate (Boc₂O) | - | N-Boc-L-pyroglutamic acid ethyl ester | 91% | nih.gov |

Direct Introduction of Protecting Groups on the Ring Nitrogen

The direct introduction of protecting groups onto the nitrogen atom of the pyroglutamate ring is a more direct and atom-economical approach compared to the cyclization of pre-protected glutamic acid. researchgate.net Various methods have been developed to achieve this transformation efficiently and with minimal side reactions, such as racemization.

One common strategy involves the use of an acylating agent in the presence of a base. For example, the N-acylation of pyroglutamic acid esters can be carried out using acid chlorides in the presence of triethylamine. researchgate.net For the introduction of the widely used Boc protecting group, a combination of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) has proven effective. researchgate.net This method has been successfully applied to the synthesis of di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate from tert-butyl pyroglutamate. researchgate.net

For less reactive pyroglutamate systems or when milder conditions are required, stronger bases can be employed to deprotonate the lactam nitrogen, followed by quenching with the desired electrophile. The use of lithium hexamethyldisilazide (LiHMDS) in THF at low temperatures has been reported for the direct introduction of benzyloxycarbonyl (Z), Boc, and other protecting groups onto L-pyroglutamic acid esters. researchgate.net However, the practical application of this method on a larger scale can be challenging due to the stringent reaction conditions. researchgate.net

The choice of method for direct N-protection depends on several factors, including the specific protecting group to be introduced, the scale of the reaction, and the sensitivity of the substrate to racemization.

Table 2: Reagents for Direct N-Protection of L-Pyroglutamic Acid Esters

| Protecting Group | Reagent System | Reference |

| Acyl | Acid Chloride / Triethylamine | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate / 4-Dimethylaminopyridine (DMAP) | researchgate.net |

| Benzyloxycarbonyl (Z), Boc, etc. | Lithium hexamethyldisilazide (LiHMDS) / Corresponding electrophile | researchgate.net |

Derivatization for Functionalization and Analogue Development

The inherent chirality and functionality of L-pyroglutamic acid ethyl ester make it an attractive scaffold for the development of novel analogues with potential biological activities. nih.govresearchgate.net Various synthetic strategies have been employed to modify its structure, leading to a diverse array of functionalized derivatives.

Synthesis of L-Pyroglutamic Acid Analogues from Natural Product Leads

Drawing inspiration from the structures of naturally occurring bioactive compounds, researchers have designed and synthesized novel analogues of L-pyroglutamic acid. nih.govresearchgate.net This approach aims to leverage the structural motifs of natural products to create new molecules with improved or novel biological activities. For example, a series of L-pyroglutamic acid analogues were synthesized and evaluated for their antifungal, neuritogenic, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net These studies have demonstrated that modifications to the L-pyroglutamate core can lead to compounds with significant biological potential, sometimes exceeding the activity of commercial standards. nih.govresearchgate.net

Functionalized Pyroglutamic Acid Derivatives via Alkylation of Lithium Enolates

A common and powerful method for introducing substituents at the C4 position of the pyroglutamate ring is through the alkylation of its lithium enolate. clockss.org This strategy involves the deprotonation of an N-protected pyroglutamic acid ester using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate a reactive enolate intermediate. sci-hub.stclockss.orgnih.gov This enolate can then be reacted with a variety of electrophiles, including alkyl halides, allylic halides, and aldehydes, to introduce a new carbon-carbon bond at the C4 position. clockss.org

The stereoselectivity of the alkylation is a critical aspect of this methodology and can be influenced by several factors, including the nature of the N-protecting group, the ester group, the electrophile, and the reaction conditions. sci-hub.stclockss.org While some studies have suggested that bulky ester groups are necessary to achieve high stereoselectivity, other research has shown that even with a simple ethyl ester, the stereochemical outcome is more dependent on the nature of the electrophile. sci-hub.st The reaction generally proceeds with moderate to good yields and can be highly stereospecific. clockss.org

Table 3: Examples of Electrophiles Used in the Alkylation of Pyroglutamate Lithium Enolates

| Electrophile Type | Specific Example | Reference |

| Alkyl Halide | - | clockss.org |

| Allylic Halide | - | clockss.org |

| Aryl Aldehyde | - | clockss.org |

Michael Addition to Unsaturated Orthopyroglutamate Derivatives

The Michael addition, or conjugate addition, is another valuable tool for the functionalization of pyroglutamic acid derivatives. clockss.orgdocumentsdelivered.combeilstein-journals.org This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated pyroglutamate derivative. masterorganicchemistry.comlibretexts.org This approach allows for the introduction of a wide range of substituents at positions other than the α-carbon.

One strategy involves the use of a 3,4-didehydropyroglutamate derivative, where the carboxyl group is protected as a 2,7,8-trioxabicyclo[3.2.1]octane (ABO ester) group. documentsdelivered.com The stereoselective Michael addition of various nucleophiles to this unsaturated system leads to the formation of 3-substituted pyroglutamic ABO esters. These intermediates can then be converted to 3-substituted glutamic acids or 3-substituted proline derivatives. documentsdelivered.com

More recent developments have focused on the enantioselective catalytic Michael reaction of α-substituted amino ester imines to generate α-substituted glutamates and pyroglutamates. beilstein-journals.org The use of chiral cyclopropenimine catalysts has shown promise in achieving high enantioselectivities for this transformation. beilstein-journals.org The Michael reaction provides a versatile and powerful method for the synthesis of highly functionalized and stereochemically complex pyroglutamic acid analogues. nih.govnih.gov

Conversion of L-Pyroglutamic Acid to Substituted L-Prolines

L-pyroglutamic acid, the parent compound of its ethyl ester, serves as an inexpensive and readily available starting material for the synthesis of various substituted L-proline derivatives. acs.org A notable application is the synthesis of trans-4-cyclohexyl-L-proline, an important intermediate for the production of angiotensin-converting enzyme (ACE) inhibitors like Fosenopril. acs.org

The synthetic strategy often begins with the reduction of L-pyroglutamic acid to (S)-5-(Hydroxymethyl)-2-pyrrolidinone. acs.org This key intermediate is then protected to guide the stereochemistry of subsequent reactions. A common approach involves condensing the hydroxymethyl pyrrolidinone with benzaldehyde (B42025) to form a rigid O,N-acetal. This intermediate facilitates the stereoselective introduction of a substituent at the 4-position. The process typically involves alkylation followed by reduction, leading to the desired 4-alkyl-substituted L-prolinol with high stereoselectivity. acs.org Final steps involve sequential N-protection, oxidation of the primary alcohol to a carboxylic acid, and deprotection to yield the target substituted L-proline. acs.org

Another patented method describes the conversion of the methyl or ethyl ester of L-pyroglutamic acid directly to L-proline. google.com This process involves reacting the ester with phosgene (B1210022) to create a 1-chlorocarbonyl-5,5-dichloroproline ester, which is then converted to a pyrrolin-(2)-carboxylic acid ester. Subsequent catalytic hydrogenation and acid hydrolysis yield the final L-proline product. google.com

Table 1: Key Steps in the Synthesis of trans-4-cyclohexyl-L-proline from L-Pyroglutamic Acid acs.org

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | L-Pyroglutamic acid | Reduction (e.g., via esterification then NaBH4) | (S)-5-(Hydroxymethyl)-2-pyrrolidinone | Good |

| 2 | (S)-5-(Hydroxymethyl)-2-pyrrolidinone | Benzaldehyde | O,N-acetal intermediate | Excellent |

| 3 | O,N-acetal intermediate | Alkylation (e.g., 3-bromocyclohexene) followed by reduction | trans-4-cyclohexyl-L-prolinol | Good |

| 4 | trans-4-cyclohexyl-L-prolinol | N-protection, Oxidation, N-deprotection | trans-4-cyclohexyl-L-proline | Excellent |

Pyroglutamic Acid Derivatives Bearing Amino Acid Side Chains

The pyroglutamic acid framework is a valuable scaffold for synthesizing derivatives that incorporate or mimic amino acid side chains, leading to compounds with significant biological and pharmaceutical relevance. mdpi.com These derivatives are often developed as antagonists for various receptors, with modifications at different positions of the lactam ring modulating their affinity and activity. mdpi.com

One prominent application is in the synthesis of analogs of Thyrotrophin Releasing Hormone (TRH), which has the structure L-pyroglutamyl-L-histidyl-L-prolineamide. nih.gov Syntheses of TRH analogs often involve modifying the pyroglutamic acid moiety itself. The general approach to building these peptide structures involves peptide bond formation, commonly achieved through carbodiimide (B86325) coupling catalyzed by 1-hydroxybenzotriazole. nih.gov During the synthesis of more complex peptides, the side chain of amino acids like histidine may require protection, for instance with a 2,4-dinitrophenyl group, which is later removed. nih.gov

Furthermore, methodologies have been developed for the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives. mdpi.com A three-step sequence can achieve this, starting with a highly diastereoselective tandem aza-Michael addition. mdpi.com This is followed by N-chloroacetylation and a base-catalyzed cyclization to form the pyroglutamic acid ring structure with the desired side chain. mdpi.com

Formation of Fatty Alcohol Esters of Pyroglutamic Acid

The synthesis of fatty alcohol esters of pyroglutamic acid is of interest for various industrial applications. A highly effective method for their formation is through enzymatic transesterification, where L-pyroglutamic acid ethyl ester serves as a key intermediate. researchgate.netcirad.fr The use of the ethyl ester is advantageous over free pyroglutamic acid due to its significantly better solubility in the organic solvents typically used for these reactions, leading to improved reaction yields and kinetics. researchgate.netcirad.fr

The process generally involves the alcoholysis of L-pyroglutamic acid ethyl ester with a long-chain fatty alcohol in the presence of a lipase catalyst. researchgate.net Research has optimized this reaction by studying variables such as the enzyme type, solvent, and substrate ratio. researchgate.net Lipase B from Candida antarctica (often immobilized, as in Novozym 435) has been identified as a particularly effective catalyst. researchgate.netgoogle.com To drive the reaction to completion, the process is often conducted under reduced pressure to remove the ethanol formed during the transesterification. google.com

Under optimized conditions—using acetonitrile as the solvent, a 10% (w/w) concentration of Candida antarctica lipase, and a 1:5 molar excess of the fatty alcohol—satisfactory yields of 65-70% have been achieved for octyl, decyl, and dodecyl pyroglutamates within 24 hours. researchgate.net Even higher conversions (>98%) have been reported in solvent-free systems under vacuum. google.com

Table 2: Enzymatic Synthesis of Fatty Alcohol Esters from L-Pyroglutamic Acid Ethyl Ester

| Fatty Alcohol | Catalyst | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Octyl alcohol | Candida antarctica lipase | Acetonitrile | 1:5 ester to alcohol ratio | ~65-70% | researchgate.net |

| Decyl alcohol | Candida antarctica lipase | Acetonitrile | 1:5 ester to alcohol ratio | ~65-70% | researchgate.net |

| Dodecyl alcohol (Lauryl alcohol) | Candida antarctica lipase B | Acetonitrile | 1:5 ester to alcohol ratio | ~70% | researchgate.net |

| Oleyl alcohol | Novozym 435 | Solvent-free | 60°C, 20 mbar vacuum | >98% | google.com |

Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives

Modern organocatalysis has provided sophisticated methods for the enantioselective synthesis of pyroglutamic acid derivatives. One such powerful strategy is the nucleophile-catalyzed Michael/proton transfer/lactamization (NCMPL) organocascade. nih.gov This approach allows for the asymmetric synthesis of highly functionalized γ-lactams, including pyroglutamates, from simple precursors. nih.gov

In a related enantioselective method, pyroglutamic acid esters can be synthesized directly from glycinates. nih.gov This is achieved through the asymmetric conjugate addition of a glycinate to an α,β-unsaturated ester. The reaction is catalyzed by a chiral pyridoxal derivative, a form of vitamin B6, which acts as a carbonyl catalyst. nih.gov The initial Michael addition product undergoes an in-situ lactamization to furnish the final chiral pyroglutamic acid esters in good yields and with high enantioselectivity (81-97% ee). nih.gov This method produces both trans and cis diastereomers, which can be separated chromatographically. nih.gov

Another strategy involves the enantioselective Michael addition of amino ester imines to acrylate acceptors, catalyzed by a cyclopropenimine Brønsted base. beilstein-journals.org The resulting α-substituted glutamate (B1630785) derivatives are readily converted into the corresponding pyroglutamates through lactamization, providing another efficient route to these valuable enantioenriched compounds. beilstein-journals.org These advanced catalytic methods represent the forefront of asymmetric synthesis, enabling precise control over the stereochemistry of the final pyroglutamate products.

Advanced Spectroscopic and Analytical Characterization of L Pyroglutamic Acid Ethyl Ester

Spectroscopic Analysis Techniques

The structural integrity and purity of L-Pyroglutamic acid ethyl ester are paramount for its application in various scientific domains. Advanced spectroscopic techniques are indispensable tools for its comprehensive characterization. These methods provide detailed insights into its molecular structure, functional groups, and quantitative presence in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of L-Pyroglutamic acid ethyl ester. Proton (¹H) and Carbon-13 (¹³C) NMR provide unambiguous evidence of the compound's molecular framework. In ¹H NMR, the chemical shifts and coupling patterns of the protons in the pyrrolidone ring and the ethyl ester group confirm the connectivity of the atoms. For instance, a Certificate of Analysis for L-Pyroglutamic acid ethyl ester will confirm the structure is consistent with the expected ¹H NMR spectrum. medchemexpress.com

Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the concentration of specific metabolites, including pyroglutamic acid, in complex samples like wine without the need for extensive separation or the use of reference compounds for identification. nih.gov This non-destructive technique allows for the direct measurement of analytes. nih.gov Studies have demonstrated a strong linear correlation between the weight percent composition of ethyl esters determined by qNMR and the theoretical values. sciepub.com However, it is crucial to be aware of potential artifacts, as research has shown that glutamine can undergo cyclization to form pyroglutamic acid during sample preparation for NMR analysis of biological samples like human serum. nih.gov This highlights the importance of careful sample handling and data interpretation in quantitative studies.

Table 1: Representative ¹H NMR Data for L-Pyroglutamic Acid Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| Pyroglutamic acid (in H₂O) | Hα | 4.15 | dd |

| Hβ | 2.25 | m | |

| Hγ | 2.35 | m | |

| Data sourced from the Human Metabolome Database for Pyroglutamic acid. |

This table is illustrative. Actual chemical shifts for L-Pyroglutamic acid ethyl ester may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in L-Pyroglutamic acid ethyl ester. The FT-IR spectrum acts as a molecular fingerprint, revealing characteristic vibrational frequencies of specific covalent bonds. nih.gov

For L-Pyroglutamic acid ethyl ester, the FT-IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the lactam ring and the ester group. The N-H stretching vibration of the amide in the pyrrolidone ring and the C-O stretching of the ester are also key diagnostic peaks. Studies on the parent compound, L-Pyroglutamic acid, have utilized FT-IR to investigate its interactions with other materials, demonstrating the technique's utility in probing intermolecular forces. nih.gov The analysis of these vibrational bands provides confirmatory evidence of the compound's structure and can be used to assess its purity.

Table 2: Expected FT-IR Absorption Bands for L-Pyroglutamic Acid Ethyl Ester

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3400-3200 |

| Ester C=O | Stretch | 1750-1735 |

| Amide C=O (Lactam) | Stretch | 1700-1670 |

| Ester C-O | Stretch | 1300-1000 |

This table provides a general range for the expected absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While L-Pyroglutamic acid ethyl ester does not possess extensive chromophores that would lead to strong absorption in the visible region, it does exhibit absorption in the ultraviolet range due to the presence of the carbonyl groups in the lactam and ester functionalities. This technique is particularly useful when coupled with other methods like liquid chromatography for quantitative analysis, where the UV detector can monitor the elution of the compound. Although mass spectrometry offers higher sensitivity and specificity, UV detection remains a valuable tool in routine analysis. osti.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of L-Pyroglutamic acid ethyl ester and in elucidating its fragmentation patterns, which further corroborates its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like L-Pyroglutamic acid and its derivatives, derivatization is often employed to increase their volatility and improve their chromatographic properties.

Research has shown the conversion of γ-glutamyl peptides to pyroglutamate (B8496135) derivatives for GC-MS analysis. nih.govresearchgate.netnih.gov For instance, after esterification and acylation, the resulting derivatives can be quantified using GC-MS in modes like electron-capture negative-ion chemical ionization (ECNICI) for high sensitivity. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum provides structural information. For example, the pentafluorobenzyl (PFB) ester of pyroglutamic acid shows a characteristic mass fragment corresponding to the carboxylate anion. nih.gov A certificate of analysis for L-Pyroglutamic acid ethyl ester reported a purity of 99.89% as determined by GC. medchemexpress.com

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It has been effectively used for the chiral analysis of amines and amino acids after derivatization with L-Pyroglutamic acid. researchgate.netnih.gov This method allows for the separation and sensitive detection of the resulting diastereomers. researchgate.netnih.gov

It is important to note that the cyclization of glutamine and glutamic acid to pyroglutamic acid can occur in the electrospray ionization source, which can be an artifact in metabolomic studies. nih.govresearchgate.net Therefore, chromatographic separation of these compounds is crucial for accurate quantification. nih.gov Despite this, ESI-MS/MS remains a powerful tool for a wide range of applications, including the analysis of native amino acids and peptides. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pyroglutamyl Peptides and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique crucial for the identification and quantification of pyroglutamyl peptides and their derivatives, such as L-Pyroglutamic acid ethyl ester. The formation of a pyroglutamyl residue at the N-terminus of peptides, resulting from the cyclization of glutamine or glutamate (B1630785), can be effectively characterized using this method. acs.orgwikipedia.orgtaylorandfrancis.com

The process often involves the separation of pyroglutamyl-containing peptides from their unmodified forms using liquid chromatography, followed by their fragmentation and analysis by mass spectrometry. nih.govmdpi.com A key indicator of a pyroglutamyl residue is the characteristic neutral loss of 87 Da, corresponding to the mass of pyroglutamic acid, from the precursor ion during fragmentation. acs.org It is important to note that the cyclization of glutamine and glutamic acid to pyroglutamic acid can also occur in the ion source of the mass spectrometer, which is an artifact that must be considered during analysis. acs.orgnih.govnih.gov For accurate quantification, chromatographic conditions that separate glutamine, glutamic acid, and pyroglutamic acid are essential, along with the use of isotopic internal standards. nih.govnih.gov

In the context of L-Pyroglutamic acid ethyl ester, LC-MS/MS serves as a powerful tool for monitoring its presence and purity in various samples. medchemexpress.com The method is optimized to detect the specific mass-to-charge ratio (m/z) of the protonated molecule and its characteristic fragment ions, ensuring precise quantification and structural confirmation. lcms.cz

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the solubility of L-Pyroglutamic acid ethyl ester. For purity analysis, a reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. merckmillipore.commedchemexpress.com The purity is determined by comparing the area of the main peak corresponding to L-Pyroglutamic acid ethyl ester to the total area of all peaks in the chromatogram. medchemexpress.com

For solubility determination, HPLC is used to quantify the concentration of L-Pyroglutamic acid ethyl ester in a saturated solution. This involves equilibrating an excess of the compound in a solvent, followed by filtration and injection of the supernatant into the HPLC system. The solubility is then calculated by comparing the peak area to a calibration curve. jmcs.org.mx

Table 1: Typical Conditions for HPLC Analysis of L-Pyroglutamic Acid Ethyl Ester

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol (often with an acidic modifier like 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm merckmillipore.com |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography (UPLC) provides enhanced resolution and faster analysis times compared to HPLC, making it highly suitable for the enantioseparation of chiral compounds like the esters of pyroglutamic acid. nih.gov To separate L-Pyroglutamic acid ethyl ester from its D-enantiomer, a chiral stationary phase (CSP) is necessary. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for this purpose.

The separation is achieved through the differential interaction of the enantiomers with the CSP, leading to different retention times. nih.govnih.gov UPLC's use of smaller particle size columns (sub-2 µm) allows for higher flow rates without compromising resolution, resulting in shorter analysis times and improved sensitivity for determining enantiomeric excess. nih.gov

Thermal Analysis and Polymorphism Studies of L-Pyroglutamic Acid

Understanding the thermal properties and polymorphism of the parent compound, L-Pyroglutamic acid, is essential as it can influence the characteristics of its derivatives, including the ethyl ester.

L-Pyroglutamic acid exhibits polymorphism, existing in different crystalline forms, primarily the α and β polymorphs. researchgate.netacs.org The α-form is stable at room temperature and undergoes a reversible, endothermic transition to the β-form upon heating at approximately 68°C. researchgate.netacs.org The reverse transition from β to α upon cooling demonstrates significant thermal hysteresis, meaning it occurs at a lower temperature, indicating a kinetic barrier. acs.orgacs.org

Additionally, a transient α′ form is observed upon cooling to around -140°C. researchgate.netacs.org This α → α′ transition is also reversible. researchgate.netacs.org The existence of these multiple polymorphs and their interconversion pathways underscores the importance of precise temperature control during the handling of L-Pyroglutamic acid and its derivatives. acs.orgacs.org

Variable Temperature X-ray Powder Diffraction (VT-PXRD) is employed to study the structural changes of L-Pyroglutamic acid as a function of temperature. researchgate.netacs.orgresearchgate.net By collecting diffraction patterns at various temperatures, the transitions between the different polymorphic forms can be directly observed. researchgate.netnih.gov

During heating, VT-PXRD data shows the disappearance of the characteristic peaks of the α-form and the emergence of peaks corresponding to the β-form, confirming the phase transition. researchgate.netacs.org The formation of the metastable α′ phase at low temperatures can also be identified by its unique diffraction pattern. researchgate.netacs.org This technique provides definitive structural evidence for the polymorphic transformations and the hysteresis observed in thermal analysis. researchgate.netacs.org

Based on a comprehensive search for scholarly articles, there is currently a lack of published research specifically detailing the computational and theoretical investigations of L-Pyroglutamic acid ethyl ester that would be required to fully address the user's structured request. While extensive computational studies, including Density Functional Theory (DFT) calculations, electronic properties analysis, and intermolecular interaction studies, are available for the parent compound, L-Pyroglutamic acid, this information does not extend to its ethyl ester derivative in the detailed manner specified.

Therefore, it is not possible to generate the article on L-Pyroglutamic acid ethyl ester with the specified detailed computational analysis at this time. To do so would require fabricating data, which would be scientifically unsound. Further research and publication in this specific area are needed to provide the requested information.

Computational and Theoretical Investigations of L Pyroglutamic Acid Ethyl Ester

Intramolecular Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and bonding within a molecule. While specific NBO analysis data for L-pyroglutamic acid ethyl ester is not extensively detailed in the provided search results, the principles of NBO can be applied to understand its electronic characteristics.

The NBO method would likely reveal significant delocalization of electron density involving the lone pairs of the oxygen and nitrogen atoms within the pyroglutamate (B8496135) ring and the ester group. Key hyperconjugative interactions would be expected between the lone pair of the amide nitrogen and the antibonding orbitals of the adjacent carbonyl group (n -> π*), as well as between the lone pairs of the ester oxygen atoms and the antibonding orbitals of the carbonyl carbon. These interactions contribute to the stability of the molecule and influence its chemical reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein at the atomic level.

Molecular docking studies have been instrumental in evaluating the potential of various compounds as inhibitors of enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-Secretase 1 (BACE-1). nih.govnih.govijmrhs.comjptcp.comnih.govnih.govnih.govbiorxiv.orgfrontiersin.orgresearchgate.net The primary goal of inhibiting AChE and BChE is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is often depleted in Alzheimer's patients. nih.govnih.govnih.gov BACE-1, on the other hand, is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of individuals with Alzheimer's. ijmrhs.comjptcp.com

While direct molecular docking results for L-pyroglutamic acid ethyl ester against these specific enzymes are not detailed in the provided results, studies on related pyroglutamate derivatives and other small molecules provide a framework for understanding its potential inhibitory activity. For instance, N-terminally truncated Aβ peptides starting with pyroglutamate (AβpE3) are known to be major components in the brains of Alzheimer's patients and exhibit high aggregation propensity and toxicity. nih.gov This suggests that molecules targeting the formation or activity of such species could be therapeutically relevant.

Computational docking studies on other compounds, such as isoquinolinium-5-carbaldoximes and various phytochemicals, have demonstrated the ability to predict binding affinities and identify key interactions within the active sites of AChE, BChE, and BACE-1. nih.govnih.govplos.org These studies typically report binding energies (in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking. nih.gov For example, docking studies of pyrazole-pyridazine derivatives with AChE have shown strong binding affinities stabilized by interactions with residues like Phe295 and Arg296. nih.gov

The potential of L-pyroglutamic acid ethyl ester as an inhibitor for these enzymes would depend on its ability to fit within the respective active sites and form favorable interactions with key residues. A hypothetical docking study would likely assess its binding energy and compare it to known inhibitors like donepezil, rivastigmine, or galantamine. ijmrhs.complos.org

Molecular studies have investigated the interaction of L-pyroglutamic acid (L-PGA), the parent compound of the ethyl ester, with the human sour taste receptor, hPKD2L1. nih.govnih.govresearchgate.net These studies have revealed that L-PGA can activate hPKD2L1 in a concentration-dependent manner, suggesting it acts as a ligand for this receptor and contributes to a sour taste sensation. nih.govresearchgate.net

Through a combination of electrophysiology and mutation experiments, residue R299 of the hPKD2L1 receptor has been identified as a key component of the binding site for L-PGA. nih.gov Computational docking simulations further support these findings, visualizing the binding pocket and the interactions between L-PGA and the receptor at a molecular level. researchgate.net The binding of L-PGA to hPKD2L1 induces an inward current, and the intensity of this signal is dependent on the concentration of L-PGA. nih.govresearchgate.net

While these studies focus on L-pyroglutamic acid, they provide a strong basis for predicting the interaction of L-pyroglutamic acid ethyl ester with the hPKD2L1 receptor. The presence of the ethyl ester group would alter the molecule's size, polarity, and hydrogen bonding capabilities, which could influence its binding affinity and activation of the receptor. A comparative docking study of L-pyroglutamic acid and its ethyl ester derivative would be necessary to elucidate these differences.

Nonlinear Optical (NLO) Properties Evaluation via First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response of a molecule.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the NLO properties of organic molecules. ekb.egmdpi.comjmcs.org.mx These calculations can predict the polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). ekb.egmdpi.com For a molecule to exhibit a significant NLO response, it often possesses a push-pull electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. ekb.eg

While specific calculations for L-pyroglutamic acid ethyl ester are not available in the search results, we can infer its potential based on its structure. The pyroglutamate ring contains a carbonyl group and an amide group, which can act as electron-withdrawing and electron-donating/withdrawing groups, respectively. The ester group also contributes to the electronic landscape of the molecule. To enhance its NLO properties, L-pyroglutamic acid ethyl ester could be theoretically modified with stronger electron-donating and -accepting substituents. ekb.egjmcs.org.mx The calculated β value for a modified L-pyroglutamic acid ethyl ester would then be compared to that of a standard NLO material like urea (B33335) to assess its potential. mdpi.com

Molecular Dynamics Simulation for Solubility Characteristics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of solubility, MD simulations can provide detailed insights into the interactions between a solute and a solvent at the molecular level.

Experimental studies have determined the solubility of L-pyroglutamic acid in various pure and binary solvent systems, showing that solubility generally increases with temperature. researchgate.netresearchgate.net The solubility of L-pyroglutamic acid was found to be highest in water, followed by methanol, ethanol (B145695), n-propanol, and isopropanol. researchgate.netresearchgate.net

MD simulations can complement these experimental findings by elucidating the underlying reasons for these solubility trends. By simulating L-pyroglutamic acid (or its ethyl ester) in different solvents, one can analyze the solute-solvent and solvent-solvent interactions. Key analyses include the calculation of solvation free energy and the examination of radial distribution functions (RDFs). RDFs can reveal the proximity and ordering of solvent molecules around the solute, indicating the strength of interactions such as hydrogen bonding. researchgate.netacs.org For instance, MD simulations have shown a strong correlation between the rank of solute-solvent interactions and the solubility order of L-pyroglutamic acid in various solvents. acs.org

While specific MD simulation data for L-pyroglutamic acid ethyl ester is not present, such studies would be valuable for predicting its solubility in different solvents, which is a crucial parameter for its application in various fields, including pharmaceuticals and materials science. The addition of the ethyl group would change the polarity and hydrogen bonding capabilities of the molecule, likely leading to different solubility behavior compared to L-pyroglutamic acid.

In Silico Study of Anti-Enzymatic Actions

While direct in silico investigations specifically targeting L-Pyroglutamic acid ethyl ester are not extensively documented in publicly available research, computational studies on its parent compound, L-Pyroglutamic acid (pGlu), provide significant insights into the potential anti-enzymatic activities of its derivatives. These studies utilize molecular docking simulations to predict the binding affinity and interaction mechanisms of L-Pyroglutamic acid with various enzymes, offering a foundational understanding of its inhibitory potential.

Research has explored the anti-enzymatic properties of L-Pyroglutamic acid against several key enzymes implicated in various physiological processes. nih.gov Computational analyses have successfully demonstrated the inhibitory potential of pGlu against human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. nih.gov These in silico models are crucial for elucidating the molecular interactions that underpin the observed inhibitory activities.

For instance, molecular docking studies have revealed the specific binding modes of L-Pyroglutamic acid within the active sites of these enzymes. In the case of angiotensin-converting enzyme, two-dimensional interaction schemes show that pGlu forms essential hydrogen bonds and van der Waals interactions with critical residues in the catalytic site, which are thought to be responsible for the enzyme's inactivation. nih.govresearchgate.net Similarly, computational models of pGlu interacting with Jack bean urease illustrate key hydrogen bonding and van der Waals forces with residues in the catalytic pocket, leading to enzyme inhibition. researchgate.net

Furthermore, investigations into the interaction of L-Pyroglutamic acid with the human sour taste receptor (PKD2L1) have employed 3D protein modeling and molecular docking. nih.gov These studies have identified specific residues, such as R299 of hPKD2L1, as being involved in the concentration-dependent binding of L-Pyroglutamic acid. nih.gov The computational models for these interactions were developed using protein structures obtained from the Protein Data Bank (PDB ID: 5Z1W) and the 3D structure of L-Pyroglutamic acid from PubChem. nih.gov

The insights gained from these in silico studies on L-Pyroglutamic acid are instrumental in guiding further research into the pharmacological potential of its derivatives, including the ethyl ester. The established binding interactions and inhibitory mechanisms of the parent compound serve as a valuable framework for designing and predicting the anti-enzymatic actions of related molecules.

Detailed Research Findings from In Silico Studies of L-Pyroglutamic Acid

| Target Enzyme/Receptor | Key Interacting Residues | Type of Interaction | Computational Method | Reference |

| Angiotensin-Converting Enzyme (ACE) | Not specified in abstract | Hydrogen Bonding, van der Waals | Molecular Docking | nih.govresearchgate.net |

| Jack bean Urease | Not specified in abstract | Hydrogen Bonding, van der Waals | Molecular Docking | researchgate.net |

| Human Sour Taste Receptor (hPKD2L1) | R299 | Concentration-dependent binding | 3D Protein Modeling, Molecular Docking | nih.gov |

| Phosphodiesterase-5A1 (PDE5A1) | Magnesium ion (M site), Lid region (L region) residues | Metal-binding, van der Waals | Molecular Docking | researchgate.net |

Biological and Pharmacological Research of L Pyroglutamic Acid Ethyl Ester and Its Derivatives

Antimicrobial Activities

L-Pyroglutamic acid and its derivatives have demonstrated a range of antimicrobial effects, including antifungal, antibacterial, and antiviral properties. These activities are of interest for their potential applications in agriculture and medicine.

Antifungal Activities against Phytophthora infestans

Research has highlighted the potent antifungal capabilities of L-Pyroglutamic acid and its ester derivatives, particularly against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. In one study, L-pyroglutamic acid itself exhibited excellent antifungal activity against P. infestans, with a reported EC₅₀ value of 9.48 μg/mL. sigmaaldrich.comcas.org

Further investigation into synthetic analogues revealed that esterification of L-pyroglutamic acid can significantly enhance its antifungal potency. A series of L-pyroglutamic acid esters were synthesized and evaluated, with several compounds demonstrating activity superior to the parent acid and the commercial fungicide azoxystrobin. nih.gov Notably, two ester derivatives, designated as 2d and 2j, showed exceptional activity with EC₅₀ values of 1.44 μg/mL and 1.21 μg/mL, respectively. nih.gov This represents an approximate seven-fold increase in potency compared to azoxystrobin, which had an EC₅₀ of 7.85 μg/mL in the same study. nih.gov

Table 1: Antifungal Activity of L-Pyroglutamic Acid and its Ester Derivatives against P. infestans

| Compound | EC₅₀ (μg/mL) | Comparative Potency |

|---|---|---|

| L-Pyroglutamic Acid | 9.48 sigmaaldrich.comcas.org | - |

| Derivative 2d | 1.44 nih.gov | ~7x more potent than Azoxystrobin nih.gov |

| Derivative 2j | 1.21 nih.gov | ~7x more potent than Azoxystrobin nih.gov |

Antibacterial Activities

The antibacterial potential of L-pyroglutamic acid derivatives has also been an area of investigation. Studies have shown that many L-pyroglutamate esters possess vigorous antibacterial activity. sigmaaldrich.com The process of converting L-pyroglutamic acid into an ester, for instance by reacting it with 4-chlorophenol, has been found to effectively improve the compound's antibacterial properties. cas.org

While detailed quantitative data for L-pyroglutamic acid ethyl ester specifically is limited in the reviewed literature, the general findings support the role of the pyroglutamate (B8496135) scaffold as a promising template for the development of novel antibacterial agents. Some derivatives have demonstrated in vivo activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Antiviral Effects (e.g., Hepatitis B Surface Antigen, Vaccinia Virus, Herpes Simplex Virus, Influenza Virus)

A derivative of pyroglutamic acid has shown significant antiviral capabilities across a spectrum of viruses. A study focused on N-alpha-Cocoyl-L-arginine ethyl ester, DL-pyroglutamic acid salt (CAE), a compound that includes the pyroglutamate structure, demonstrated a potent inactivating effect on the Hepatitis B surface antigen (HBsAg). nih.govasm.org The concentrations of CAE required for 50% and 100% inactivation of HBsAg were reported to be in the range of 0.01% to 0.025% and 0.025% to 0.05%, respectively. nih.govasm.org

Furthermore, the same study revealed that CAE was effective at inactivating several other viruses. nih.gov It successfully inactivated vaccinia virus, herpes simplex virus, and influenza virus. nih.gov The proposed mechanism for this broad-spectrum antiviral action is the interaction of CAE with the lipid-containing envelopes of these viruses. nih.gov However, the compound did not show activity against the non-enveloped poliovirus. nih.gov

Table 2: Antiviral Activity of N-alpha-Cocoyl-L-arginine ethyl ester, DL-pyroglutamic acid salt (CAE)

| Virus | Activity | Required Concentration for HBsAg Inactivation |

|---|---|---|

| Hepatitis B Surface Antigen (HBsAg) | Strong inactivating effect nih.govasm.org | 50% Inactivation: 0.01-0.025%100% Inactivation: 0.025-0.05% nih.govasm.org |

| Vaccinia Virus | Inactivated nih.gov | Not specified |

| Herpes Simplex Virus | Inactivated nih.gov | Not specified |

| Influenza Virus | Inactivated nih.gov | Not specified |

Anti-inflammatory and Immunomodulatory Effects

In addition to antimicrobial properties, derivatives of L-Pyroglutamic acid have been investigated for their potential to modulate inflammatory responses.

Inhibition of LPS-Induced Nitric Oxide Production in Microglial Cells

Chronic neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases, and microglia are central players in this process. When activated by stimuli like lipopolysaccharide (LPS), microglia produce pro-inflammatory mediators, including nitric oxide (NO). Research has shown that certain synthetic analogues of L-pyroglutamic acid can counteract this inflammatory response.

In a study evaluating a series of L-pyroglutamic acid derivatives, compounds 2e, 2g, and 4d were found to exhibit anti-inflammatory activity by inhibiting the production of NO in LPS-stimulated BV-2 microglial cells. nih.gov This inhibitory action points to the potential of these compounds to serve as leads for the development of agents that can mitigate neuroinflammation.

Table 3: Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues in Microglial Cells

| Compound | Biological Effect | Cell Line |

|---|---|---|

| Derivative 2e | Displayed anti-inflammatory activity against LPS-induced NO production nih.gov | BV-2 microglial cells nih.gov |

| Derivative 2g | Displayed anti-inflammatory activity against LPS-induced NO production nih.gov | BV-2 microglial cells nih.gov |

Anti-inflammatory Effects of Pyroglutamyl-Leucine

Pyroglutamyl-leucine (pGlu-Leu) is a dipeptide derivative of pyroglutamic acid found in some fermented foods and protein hydrolysates. echemi.com This compound has been the subject of research for its anti-inflammatory properties. Studies have demonstrated that pGlu-Leu can significantly inhibit the secretion of key inflammatory mediators.

In experiments using LPS-stimulated RAW 264.7 macrophages, pGlu-Leu was shown to inhibit the secretion of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). asm.org This effect was observed even at the lowest tested dose of 200μg/ml. asm.org The mechanism underlying this anti-inflammatory action involves the suppression of IκBα degradation and the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically JNK, ERK, and p38. asm.org By blocking these critical signaling pathways (NF-κB and MAPK), pGlu-Leu effectively dampens the LPS-induced inflammatory response in macrophages. asm.org

Inhibition of Inducible Nitric Oxide Synthase

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in inflammatory processes. Consequently, the inhibition of iNOS is a significant target for anti-inflammatory drug development. Research into L-pyroglutamic acid analogues has revealed their potential in this area.

A study investigating a series of L-pyroglutamic acid analogues demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting the production of NO in lipopolysaccharide (LPS)-induced BV-2 microglial cells. researchgate.netnih.gov Among the synthesized compounds, specific ester derivatives showed notable activity. For instance, compounds 2e , 2g , and the amide derivative 4d displayed inhibitory effects on NO production. nih.gov This suggests that the core structure of L-pyroglutamic acid, when appropriately modified, can serve as a scaffold for developing new anti-inflammatory agents that target iNOS. researchgate.netnih.gov While these findings are promising for the class of L-pyroglutamic acid esters, specific data on the iNOS inhibitory activity of L-pyroglutamic acid ethyl ester itself was not detailed in the primary studies reviewed. researchgate.netnih.gov

Table 1: Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues Data extracted from a study on LPS-induced NO production in BV-2 microglial cells.

| Compound | Inhibition of NO Production |

| 2e | Displayed activity |

| 2g | Displayed activity |

| 4d | Displayed activity |

Note: Specific percentage of inhibition was not provided in the source material. The table indicates compounds that showed activity.

Neurobiological and Neuritogenic Studies

The nervous system is a primary focus for research into the effects of L-pyroglutamic acid and its derivatives, with studies exploring their influence on nerve cell growth, anxiety, and sensory perception.

The promotion of neurite outgrowth is a crucial aspect of neuronal development and regeneration. The PC-12 cell line is a well-established model for studying neuritogenesis. Research on L-pyroglutamic acid analogues has shown that some of these compounds exhibit neuritogenic activity. nih.gov

In a study evaluating various synthesized L-pyroglutamic acid derivatives, it was found that certain compounds promoted neurite outgrowth in nerve growth factor (NGF)-induced PC-12 cells. nih.gov Specifically, compounds 2e , 2g , and 4d , which also showed anti-inflammatory effects, were noted for their neuritogenic activity. nih.gov This dual activity suggests a potential link between anti-inflammatory and neurotrophic pathways. The findings indicate that the L-pyroglutamic acid scaffold is a promising starting point for the development of compounds that could support neuronal health. researchgate.netnih.gov

L-Pyroglutamic acid has been identified as a naturally occurring amino acid in mammalian tissues and fluids and has been shown to possess anxiolytic (anxiety-reducing) properties. nih.gov Studies have demonstrated that L-pyroglutamic acid exhibits these effects in a stereospecific manner, with the L-enantiomer being the active form. nih.gov The mechanism of its anxiolytic action appears to be distinct from that of benzodiazepines and 5-HT1a agonists. nih.gov While research has established the anxiolytic potential of the parent compound, L-pyroglutamic acid, specific studies focusing on the anxiolytic activity of L-Pyroglutamic acid ethyl ester are not extensively available in the reviewed literature. However, the known neuroactive properties of the parent acid suggest that its ester derivatives could also modulate neurological functions and are an area of interest for further investigation. ijmrhs.comamazonaws.com

Recent research has elucidated the molecular mechanism by which L-pyroglutamic acid interacts with the human sour taste receptor, polycystic kidney disease 2-like 1 (PKD2L1). This receptor is a key component in the perception of sour taste. Studies using electrophysiology and mutation experiments with Xenopus oocytes have shown that L-pyroglutamic acid directly interacts with and activates hPKD2L1 in a concentration-dependent manner. This interaction generates an inward current, leading to the perception of a sour taste. The binding site has been identified, with the residue R299 of the hPKD2L1 protein playing a crucial role in this interaction. These findings provide a molecular basis for the sour taste associated with some foods containing L-pyroglutamic acid and open possibilities for objectively quantifying taste intensity.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its therapeutic potential in the central nervous system. While direct and extensive studies on the BBB permeation of L-Pyroglutamic acid ethyl ester are limited, related research provides some insights. It is known that esterification is a common strategy to enhance the lipophilicity of a drug and potentially improve its BBB penetration. Furthermore, studies have shown that pyroglutamate itself can be transported across the BBB. This suggests that ester derivatives of L-pyroglutamic acid may have the ability to enter the central nervous system, where they could be hydrolyzed back to the active parent acid by endogenous esterases. However, specific experimental data on the BBB permeability of L-Pyroglutamic acid ethyl ester and its derivatives from in-vitro models is not yet widely available in the scientific literature. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Enzyme Inhibition Studies

The investigation of how L-pyroglutamic acid and its derivatives interact with various enzymes is an emerging area of research. Preclinical studies on L-pyroglutamic acid have indicated that it may possess inhibitory activity against several enzymes, including phosphodiesterase type 5 (PDE5), angiotensin-converting enzyme (ACE), and urease. wikipedia.org

Furthermore, a derivative, N-Boc-L-pyroglutamic acid ethyl ester, has been identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. biosynth.com DPP-4 inhibitors are a class of drugs used in the management of type 2 diabetes. While this finding pertains to a modified version of L-pyroglutamic acid ethyl ester, it highlights the potential of this chemical scaffold to be developed into specific enzyme inhibitors. Direct and comprehensive studies on the enzyme inhibition profile of L-Pyroglutamic acid ethyl ester itself are not yet prevalent in the available literature.

Human Recombinant Phosphodiesterase-5A1 (PDE5A1) Inhibition

Currently, there is a lack of specific research data available in the public domain detailing the inhibitory effects of L-Pyroglutamic acid ethyl ester and its derivatives on Human Recombinant Phosphodiesterase-5A1 (PDE5A1). Further investigation is required to determine any potential interactions and inhibitory activities.

Human Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of L-Pyroglutamic acid have demonstrated potential as inhibitors of the human angiotensin-converting enzyme (ACE). One such derivative, N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid, has been synthesized and evaluated for its pharmacological activity. nih.gov This compound was found to be a potent ACE inhibitor, with an efficacy comparable to the well-known ACE inhibitor, enalapril, in lowering blood pressure. nih.gov The synthesis of this inhibitor involved a multi-step process starting from L-(+)-alpha-amino-4-phenylbutyric acid. nih.gov

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a critical factor in the pathogenesis of certain bacteria, such as Helicobacter pylori. nih.gov The inhibition of this enzyme is a key target for the development of new therapeutic agents. While research into urease inhibitors is extensive and various classes of compounds, including hydroxamic acids and organophosphorus compounds, have been investigated, specific data on the direct urease inhibitory activity of L-Pyroglutamic acid ethyl ester is not prominently available in the reviewed literature. nih.govnih.gov However, the broader family of pyroglutamic acid derivatives has been explored. For instance, L-pyroglutamic acid has been shown to inhibit the production of trichothecenes, a type of mycotoxin, by affecting the expression of Tri genes in Fusarium graminearum. nih.gov This suggests that pyroglutamic acid and its derivatives can have inhibitory effects on fungal metabolic pathways, although this is distinct from direct urease inhibition. nih.gov

Applications as Drug Carriers and Prodrugs

The unique chemical structure of L-Pyroglutamic acid and its esters makes them suitable candidates for applications as drug carriers and in the formulation of prodrugs, aiming to enhance the delivery and efficacy of therapeutic agents.

Permeation Behavior and Stability in Gastro-intestinal Tract